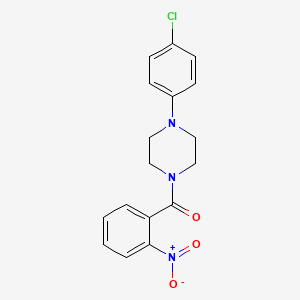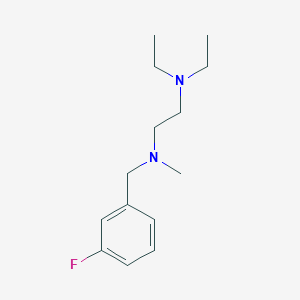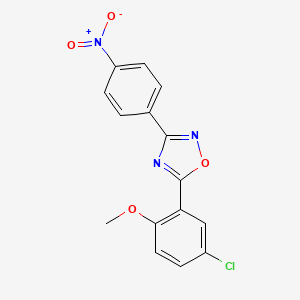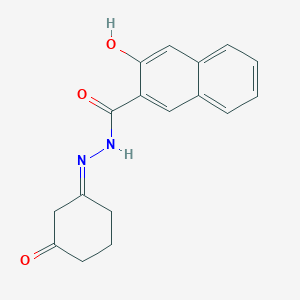![molecular formula C17H19N3O2 B5856252 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound with a pyrazolopyrimidine core structure. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been suggested that the compound may interfere with viral replication by targeting viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one are still under investigation. However, it has been reported that the compound is well-tolerated in animal studies and does not exhibit any significant toxicity at therapeutic doses. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the advantages of using 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities at low concentrations. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities.
One of the limitations of using 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Another limitation is the lack of knowledge about its mechanism of action, which makes it challenging to design experiments to fully understand its effects.
将来の方向性
There are many potential future directions for research on 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy in preclinical and clinical settings.
Another potential future direction is its use as an anti-inflammatory agent. Studies are underway to investigate its effects on various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the antiviral activity of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one warrants further investigation. Studies are needed to determine its efficacy against other viruses and to understand its mechanism of action against viral replication.
In conclusion, 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its efficacy in preclinical and clinical settings.
合成法
The synthesis of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide and ammonium acetate to yield the final compound. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
科学的研究の応用
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities in preclinical studies. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Moreover, it has exhibited antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
特性
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-5-14-10(2)18-16-15(11(3)19-20(16)17(14)21)12-6-8-13(22-4)9-7-12/h6-9,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVVGAIUCKRNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)

![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)

![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)




![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)